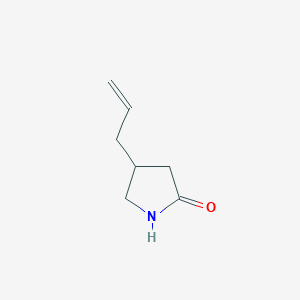

![molecular formula C7H8N4 B11924339 1-Methyl-1H-imidazo[4,5-c]pyridin-4-amine CAS No. 90012-81-0](/img/structure/B11924339.png)

1-Methyl-1H-imidazo[4,5-c]pyridin-4-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

La 1-Metil-1H-imidazo[4,5-c]piridin-4-amina es un compuesto heterocíclico que presenta un anillo de imidazol fusionado con un anillo de piridina. Este compuesto es de gran interés debido a sus posibles aplicaciones en química medicinal y descubrimiento de fármacos. La estructura única de la 1-Metil-1H-imidazo[4,5-c]piridin-4-amina le permite interactuar con varios objetivos biológicos, lo que la convierte en un candidato prometedor para el desarrollo terapéutico.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La síntesis de 1-Metil-1H-imidazo[4,5-c]piridin-4-amina generalmente implica la adición de Michael de 1-metil-1H-imidazol-4-amina a fumaratos o maleatos, seguida de ciclización intramolecular . Este método proporciona un enfoque directo para obtener el compuesto objetivo con alto rendimiento y pureza.

Métodos de producción industrial: En un entorno industrial, la producción de 1-Metil-1H-imidazo[4,5-c]piridin-4-amina se puede escalar optimizando las condiciones de reacción, como la temperatura, el solvente y la concentración del catalizador. Los reactores de flujo continuo se pueden emplear para mejorar la eficiencia y la reproducibilidad del proceso de síntesis.

Análisis De Reacciones Químicas

Tipos de reacciones: La 1-Metil-1H-imidazo[4,5-c]piridin-4-amina experimenta varias reacciones químicas, que incluyen:

Oxidación: El compuesto se puede oxidar utilizando reactivos como permanganato de potasio o peróxido de hidrógeno.

Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes como borohidruro de sodio o hidruro de litio y aluminio.

Sustitución: Las reacciones de sustitución nucleófila se pueden realizar utilizando agentes halogenantes como yodo o bromo.

Reactivos y condiciones comunes:

Oxidación: Permanganato de potasio en un medio ácido.

Reducción: Borohidruro de sodio en metanol.

Sustitución: Yodo en presencia de una base como carbonato de potasio.

Productos principales:

Oxidación: Formación de los correspondientes derivados de imidazo[4,5-c]piridin-4-ona.

Reducción: Formación de derivados de imidazo[4,5-c]piridina reducidos.

Sustitución: Formación de derivados halogenados de imidazo[4,5-c]piridina.

Aplicaciones Científicas De Investigación

La 1-Metil-1H-imidazo[4,5-c]piridin-4-amina tiene una amplia gama de aplicaciones en la investigación científica:

Química: Utilizado como bloque de construcción para la síntesis de compuestos heterocíclicos más complejos.

Biología: Investigado por su potencial como bioisóstero en el diseño de fármacos, imitando la estructura de las purinas.

Medicina: Explorado por su potencial terapéutico en el tratamiento de diversas enfermedades, como el cáncer y las enfermedades infecciosas.

Industria: Utilizado en el desarrollo de nuevos materiales con propiedades electrónicas y ópticas específicas.

Mecanismo De Acción

El mecanismo de acción de la 1-Metil-1H-imidazo[4,5-c]piridin-4-amina implica su interacción con objetivos moleculares específicos, como enzimas y receptores. El compuesto puede modular la actividad de estos objetivos uniéndose a sus sitios activos, lo que lleva a cambios en las vías de señalización celular. Por ejemplo, puede inhibir la actividad de ciertas quinasas involucradas en la proliferación de células cancerosas .

Compuestos similares:

1-Metil-1H-imidazo[4,5-b]piridina: Otro derivado de imidazopiridina con actividad biológica similar.

1-Metil-1H-imidazo[4,5-d]piridina: Un isómero estructural con propiedades farmacológicas distintas.

Singularidad: La 1-Metil-1H-imidazo[4,5-c]piridin-4-amina es única debido a su fusión específica de los anillos de imidazol y piridina, que confiere propiedades electrónicas y estéricas distintas. Esta singularidad le permite interactuar con un conjunto diferente de objetivos biológicos en comparación con sus isómeros, lo que la convierte en un compuesto valioso en el descubrimiento y desarrollo de fármacos.

Comparación Con Compuestos Similares

1-Methyl-1H-imidazo[4,5-b]pyridine: Another imidazopyridine derivative with similar biological activity.

1-Methyl-1H-imidazo[4,5-d]pyridine: A structural isomer with distinct pharmacological properties.

Uniqueness: 1-Methyl-1H-imidazo[4,5-c]pyridin-4-amine is unique due to its specific fusion of the imidazole and pyridine rings, which imparts distinct electronic and steric properties. This uniqueness allows it to interact with a different set of biological targets compared to its isomers, making it a valuable compound in drug discovery and development.

Propiedades

Número CAS |

90012-81-0 |

|---|---|

Fórmula molecular |

C7H8N4 |

Peso molecular |

148.17 g/mol |

Nombre IUPAC |

1-methylimidazo[4,5-c]pyridin-4-amine |

InChI |

InChI=1S/C7H8N4/c1-11-4-10-6-5(11)2-3-9-7(6)8/h2-4H,1H3,(H2,8,9) |

Clave InChI |

DFKHYTGKBCFLGL-UHFFFAOYSA-N |

SMILES canónico |

CN1C=NC2=C1C=CN=C2N |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

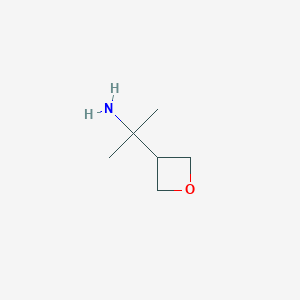

![1-Methyl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B11924264.png)

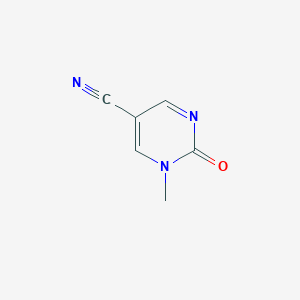

![4-Azaspiro[2.4]heptan-7-ol](/img/structure/B11924275.png)

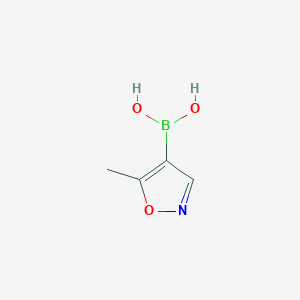

![1-Oxa-6-azaspiro[3.4]octane hydrochloride](/img/structure/B11924326.png)

![(1-((2'-(1H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)-2-butyl-4-chloro-1H-imidazol-5-yl)methyl hydrogen carbonate](/img/structure/B11924328.png)

![Pyrrolo[2,1-f][1,2,4]triazin-2-amine](/img/structure/B11924330.png)

![3-Methyl-3H-imidazo[4,5-b]pyridin-2-amine](/img/structure/B11924336.png)